Rituximab - 174722-31-7

Rituximab

Catalog Number: EVT-1485439
CAS Number: 174722-31-7
Molecular Formula: C6416H9874N1688O1987S44
Molecular Weight: Unspecified
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rituximab is a chimeric monoclonal antibody that specifically targets the CD20 antigen, a transmembrane protein predominantly found on the surface of pre-B and mature B lymphocytes. [] It is classified as an immunotherapeutic agent due to its ability to modulate the immune system by targeting and eliminating B cells. [] In scientific research, Rituximab is widely utilized as a tool to investigate the role of B cells in various physiological and pathological processes, as well as to develop novel therapeutic strategies for B cell-mediated diseases. [, , , , ]

Future Directions
  • Optimizing dosing and scheduling: Determining the optimal dosing and scheduling of Rituximab for various diseases remains a challenge. [, , ] Studies are ongoing to investigate individualized dosing strategies based on factors such as disease severity, B cell kinetics, and genetic polymorphisms.
  • Developing next-generation anti-CD20 antibodies: Efforts are underway to develop next-generation anti-CD20 antibodies with improved efficacy, safety, and pharmacokinetic profiles. [, , ] These antibodies may target different epitopes on CD20, enhance CDC or ADCC activity, or utilize novel drug delivery systems.
  • Combining Rituximab with other therapies: Combining Rituximab with other therapies, such as chemotherapy, targeted therapies, or immunomodulatory agents, may offer synergistic benefits in treating B cell-mediated diseases. [, , , , ] Clinical trials are ongoing to evaluate various combination strategies.
  • Understanding the long-term effects of B cell depletion: The long-term effects of B cell depletion on immune function and susceptibility to infections require further investigation. [, , , , ] Longitudinal studies are needed to assess the safety and durability of Rituximab therapy in various disease settings.

Ofatumumab

Compound Description: Ofatumumab is a fully humanized monoclonal antibody that targets a distinct epitope on CD20, a protein found on the surface of B cells []. This compound is known for its stronger complement-dependent cytotoxicity (CDC) compared to Rituximab [].

Loncastuximab Tesirine (Lonca)

Compound Description: Loncastuximab tesirine (Lonca) is an antibody-drug conjugate (ADC) designed to target CD19, a protein found on the surface of B cells []. It consists of a humanized anti-CD19 antibody linked to a pyrrolobenzodiazepine dimer toxin, a potent cytotoxic agent [].

Relevance: While Lonca targets a different B-cell surface protein (CD19) than Rituximab (CD20), both are used in the treatment of relapsed/refractory diffuse large B-cell lymphoma (DLBCL). Research suggests that combining Lonca with Rituximab might enhance tumor control due to their complementary mechanisms of action [].

177Lu-DOTA-HH1

Compound Description: 177Lu-DOTA-HH1 is a radioimmunoconjugate (RIC) consisting of the anti-CD37 antibody HH1, linked to the radioisotope Lutetium-177 []. This compound targets CD37, a protein highly expressed on B-cell lymphoma cells [].

Relevance: While Rituximab targets CD20, 177Lu-DOTA-HH1 targets CD37, offering an alternative therapeutic approach for non-Hodgkin's B-cell lymphomas, especially in cases where resistance to anti-CD20 therapies like Rituximab emerges [].

CC-5013 and CC-4047 (Immunomodulatory Drugs - IMiDs)

Compound Description: CC-5013 and CC-4047 are potent immunomodulatory drugs (IMiDs), structurally similar to Thalidomide, but significantly more potent []. They are thought to exert antitumor activity by modulating the immune system, potentially by activating NK cells, altering cytokine profiles, and inhibiting angiogenesis [].

Relevance: Although structurally dissimilar to Rituximab, these IMiDs demonstrate synergistic antitumor activity when combined with Rituximab in preclinical lymphoma models []. This synergy is thought to arise from IMiD-mediated enhancement of NK cell function, which boosts Rituximab's efficacy [].

Anti-CD47 Antibody

Compound Description: Anti-CD47 antibodies are a class of therapeutic antibodies that block the function of CD47, a "don't eat me" signal expressed on the surface of various cells, including cancer cells []. Blocking CD47 can render cancer cells more susceptible to phagocytosis by macrophages [].

Relevance: While Rituximab directly targets B cells, anti-CD47 antibodies enhance the immune system's ability to eliminate tumor cells, including those found in B-cell lymphomas []. Combining anti-CD47 antibodies with Rituximab leads to synergistic elimination of B-cell lymphoma cells in preclinical models, highlighting a promising combination therapy approach [].

Source and Classification

Rituximab is derived from genetically engineered mouse antibodies fused with human immunoglobulin, classifying it as a chimeric monoclonal antibody. It is produced using hybridoma technology, where mouse myeloma cells are fused with specific B cells that produce antibodies against the CD20 antigen . Rituximab is marketed under the brand name MabThera in Europe and Rituxan in the United States.

Synthesis Analysis

Methods

The synthesis of rituximab involves several key steps:

  1. Hybridoma Technology: This method begins with immunizing mice with the CD20 antigen to elicit an immune response. The resulting B cells are then harvested and fused with myeloma cells to create hybridomas that can produce large quantities of the desired antibody.
  2. Screening and Cloning: The hybridomas are screened for their ability to produce antibodies that bind specifically to CD20. Positive clones are expanded, and their antibody production is characterized.
  3. Purification: The antibodies are purified from the culture supernatant using affinity chromatography techniques that exploit the specific binding properties of rituximab to protein A or G columns.
  4. Characterization: The final product undergoes extensive characterization using techniques like liquid chromatography-mass spectrometry (LC-MS) to confirm its identity, purity, and biological activity .

Technical Details

The production process requires stringent controls to ensure consistency and quality, including monitoring glycosylation patterns which can affect efficacy and safety profiles .

Molecular Structure Analysis

Structure

Rituximab consists of two heavy chains and two light chains, forming a Y-shaped structure typical of immunoglobulins. The variable regions of these chains contain complementarity-determining regions that specifically recognize and bind to the CD20 antigen on B cells.

Data

The molecular weight of rituximab is approximately 145 kDa, with a composition that includes approximately 20% carbohydrate content, which is crucial for its stability and function in vivo . Structural studies have revealed that the binding site (paratope) is located at the interface formed by four β-sheets within the Fab region of the antibody .

Chemical Reactions Analysis

Rituximab’s primary mechanism involves antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC). Upon binding to CD20, rituximab recruits immune effector cells, such as natural killer cells and macrophages, leading to targeted destruction of B cells.

Technical Details

The interaction between rituximab and CD20 initiates a series of signaling pathways that culminate in apoptosis (programmed cell death) of B cells. This process involves cross-linking of CD20 molecules on the cell surface, which activates intracellular signaling cascades leading to cell lysis .

Mechanism of Action

Rituximab exerts its therapeutic effects primarily through:

  1. Binding to CD20: This interaction inhibits normal B cell activation and growth.
  2. Induction of Apoptosis: The binding triggers apoptotic pathways within B cells.
  3. Recruitment of Immune Effector Cells: Rituximab facilitates the recruitment of immune cells that mediate ADCC and CDC.

Data from clinical studies indicate that rituximab can significantly reduce tumor burden in patients with B-cell malignancies by effectively depleting malignant B cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Rituximab is typically presented as a sterile liquid formulation.
  • Solubility: It is soluble in water at physiological pH.
  • Stability: Rituximab exhibits stability under refrigerated conditions but requires careful handling to maintain its structural integrity.

Chemical Properties

  • pH Range: The optimal pH for stability is around 6-7.
  • Storage Conditions: Rituximab should be stored at 2-8 °C and protected from light .
Applications

Rituximab has several significant applications in medicine:

  1. Oncology: It is widely used for treating various forms of non-Hodgkin’s lymphoma and chronic lymphocytic leukemia.
  2. Autoimmune Disorders: Rituximab is effective in treating rheumatoid arthritis, particularly in patients who have not responded adequately to other therapies.
  3. Transplantation: It may be used as part of immunosuppressive regimens to prevent organ rejection.

Recent studies also explore its potential use in other conditions such as multiple sclerosis and certain autoimmune diseases due to its ability to modulate immune responses .

Introduction to Rituximab: Evolution and Mechanistic Foundations

Historical Development and FDA Approval Trajectory

Rituximab’s development originated from Lee Nadler’s 1980 identification of CD20 as a B-cell-specific antigen. Early murine antibodies demonstrated transient anti-tumor activity, proving CD20’s therapeutic potential. IDEC Pharmaceuticals advanced this work by immunizing mice with human B-cell lines in 1990, leading to the generation of the murine parent antibody 2B8 in January 1991. Through chimerization—fusing murine variable regions with human constant regions—IDEC created C2B8 (rituximab), produced via Chinese hamster ovary (CHO) cell expression systems [1] [8].

The investigational new drug (IND) application was filed in December 1992. Groundbreaking clinical trials demonstrated efficacy:

  • A 1994 Phase I trial (15 relapsed NHL patients) showed tumor regression at doses ≥100 mg/m² [1].
  • The pivotal 1997 Phase I/II trial established the standard 375 mg/m² dosing regimen, achieving response rates that supported accelerated FDA approval [1] [4].

Table 1: Key Regulatory Milestones for Rituximab

YearApproval EventJurisdiction
1997Relapsed/refractory CD20⁺ B-cell NHLFDA
1998Chemoresistant grade III-IV follicular lymphomaEuropean Commission
2006Diffuse large B-cell NHL (with CHOP); Rheumatoid arthritis (with methotrexate)FDA
2010Chronic lymphocytic leukemia (with chemotherapy)FDA
2013Granulomatosis with polyangiitis and microscopic polyangiitis (with glucocorticoids)European Commission

Post-approval, rituximab’s indications expanded through label extensions covering maintenance therapy, new combinations (e.g., with fludarabine/cyclophosphamide for CLL), and novel formulations (subcutaneous injection). By 2016, it ranked among the top-selling oncology drugs globally ($8.58 billion annual sales), though patent expirations later facilitated biosimilar development [1] [4] [8].

Structural and Functional Characterization of the CD20 Antigen

CD20 (MS4A1) is a 35-kDa non-glycosylated phosphoprotein expressed on the surface of pre-B to mature B-lymphocytes. Its biological role remains incompletely defined, though it functions as a calcium channel component regulating B-cell receptor (BCR)-mediated calcium signaling—critical for B-cell activation and differentiation [1] [2].

Structural attributes include:

  • Topology: Four transmembrane domains forming two extracellular loops (ECL1: 72-80 aa; ECL2: 142-187 aa). ECL2 contains the ANPS motif (aa 170-173), the primary rituximab-binding epitope [1] [9].
  • Oligomerization: Exists as dimers and tetramers, though recent cryo-EM analyses propose a compact "dimeric double-barrel" assembly lacking ion-conducting pathways [2] [9].

Rituximab binds ECL2 with high specificity through deep-pocket engagement by complementarity-determining regions (CDRs). Cryo-EM reveals that light-chain residues interact secondarily with ECL1, stabilizing antigen-antibody complexes. Notably, CD20 does not internalize upon antibody binding, enabling sustained effector mechanisms [2] [9].

Table 2: Molecular Characteristics of CD20 Epitopes

Structural ElementAmino Acid Sequence/PositionFunction in Rituximab Binding
ECL1LLNF(A/C)NDSecondary epitope; light-chain interactions
ECL2170-173: ANPS; 182-185: C(Y/V)NCPrimary epitope; deep-pocket engagement by CDRs
Disulfide bondCys167-Cys183Stabilizes ECL2 conformation

Immunobiological Mechanisms of B-Cell Depletion

Rituximab orchestrates B-cell depletion through three synergistic mechanisms, with their relative contributions varying by malignancy type and microenvironment.

Antibody-Dependent Cellular Cytotoxicity (ADCC)

ADCC involves Fcγ receptor (FcγR)-mediated engagement of immune effector cells:

  • Effector cells: Natural killer (NK) cells, macrophages, and neutrophils express activating FcγRIIIa (CD16). The FcγRIIIa-158V polymorphism enhances affinity for IgG1, correlating with improved response rates in follicular lymphoma [10].
  • Mechanism: Fc domain binding triggers perforin/granzyme release and cytokine activation. Lymph node studies reveal incomplete depletion of switched memory B-cells (IgD⁻CD27⁺) post-rituximab, suggesting microenvironmental influences on ADCC efficacy [6] [10].

Engineering efforts to enhance ADCC led to next-generation anti-CD20 antibodies (e.g., ocrelizumab) with glycoengineered Fc regions boosting FcγRIIIa affinity [1].

Complement-Dependent Cytotoxicity (CDC)

CDC initiates through C1q binding to the Fc domain, activating the classical complement cascade:

  • Regulatory challenges: Membrane-bound (CD55, CD59) and soluble (CFH) complement inhibitors limit efficacy. Chronic lymphocytic leukemia (CLL) cells exhibit particularly high CD55/CD59 expression, conferring resistance [7] [10].
  • Overcoming resistance: Co-administration of anti-CFH antibodies enhances CDC in rituximab-resistant B-CLL samples ex vivo. Dual blockade of CFH and CD59 synergistically restores lysis—validated in 11 patient-derived B-CLL samples (LDH release assays) [7].

Direct Apoptotic Signaling Pathways

Cross-linking of CD20 by rituximab triggers caspase-independent and -dependent apoptosis:

  • Signaling modulation: Rapid lipid raft reorganization inhibits p38 MAPK and ERK1/2 survival pathways while activating Src-family kinases. This disrupts mitochondrial membrane potential, releasing cytochrome c [10].
  • Synergy with chemotherapy: Downregulation of Bcl-2 and Bcl-xL anti-apoptotic proteins sensitizes cells to chemotherapeutics. In vitro studies demonstrate enhanced cytotoxicity with paclitaxel or vincristine [10].

Table 3: Comparative Efficacy of Rituximab’s Effector Mechanisms

MechanismKey MediatorsResistance FactorsEnhancement Strategies
ADCCNK cells; FcγRIIIaFcγRIIIa-158F polymorphismFc glycoengineering (e.g., ocrelizumab)
CDCC1q, C3b, membrane attack complexCD55, CD59, CFH overexpressionAnti-CFH antibodies
Direct apoptosisLipid raft reorganization, Bcl-2Upregulated Mcl-1, HSP70Chemotherapy combinations

Pharmacokinetic and Pharmacodynamic Profiling

Rituximab exhibits nonlinear pharmacokinetics (PK) influenced by:

  • Target-mediated drug disposition (TMDD): At low concentrations, binding to CD20⁺ B-cells dominates clearance. As B-cells deplete, clearance shifts toward linear, FcRn-mediated recycling [3].
  • Tumor burden impact: Population PK analyses from diffuse large B-cell lymphoma (DLBCL) trials reveal a 44% higher clearance in patients with baseline tumor diameters >10 cm. This inversely correlates with exposure (AUC) and explains interpatient variability [3].

Table 4: Key Pharmacokinetic Parameters of Rituximab

ParameterValue (Mean ± SD)Influencing Factors
Clearance0.39 ± 0.22 L/dayTumor burden, CD19⁺ cell count
Volume of distribution4.1 ± 2.7 LBody weight, disease type
Half-life22 ± 14 daysB-cell depletion levels

Pharmacodynamic (PD) biomarkers include:

  • B-cell depletion: Peripheral B-cell counts decrease >95% within 72 hours. Lymph node analyses show persistent depletion of transitional B-cells (CD24⁺⁺CD38⁺⁺), while memory B-cells exhibit functional alterations in immunoglobulin production and T-cell priming [6].
  • Tumor response modeling: Markov models applied to DLBCL data identified a non-responder subpopulation (42%) with faster progression, independent of drug exposure. Early response (≤20 weeks) strongly predicted long-term outcomes [3].

Biosimilar development (e.g., Dr. Reddy’s DRL_RI) leveraged PK equivalence studies. Initial exposure differences (6.75% higher AUC for originator) resolved when correcting for baseline tumor size imbalances, validating PK similarity [3].

Properties

CAS Number

174722-31-7

Product Name

Rituximab

Molecular Formula

C6416H9874N1688O1987S44

Molecular Weight

Unspecified

Synonyms

Retuxin;Rituxan;Mabthera;Mab thera;Hsdb 7455;Unii-4F4X42syq6;Immunoglobulin G1;Rituximab (anti-CD20);Ig gamma-1 chain C region;Rituximab - 10mg/ml solution

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.